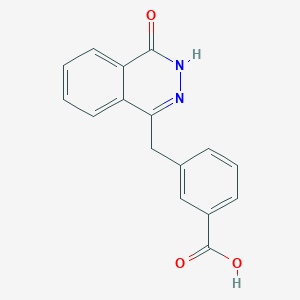

3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid

概要

説明

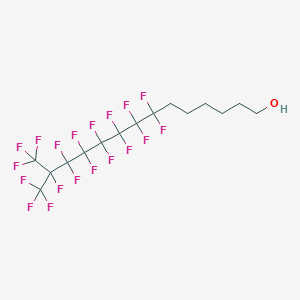

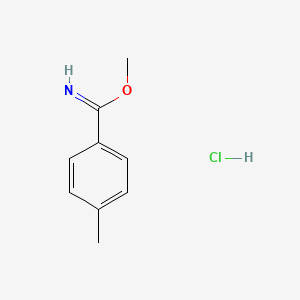

3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid is a chemical compound with the molecular formula C16H12N2O3 . It is a solid substance and has a molecular weight of 280.28 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phthalazinone ring attached to a benzoic acid group via a methylene bridge . The phthalazinone ring contains a nitrogen atom and a ketone functional group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 280.28 .科学的研究の応用

Synthesis and Chemical Interactions

Hybrid Compound Synthesis : Ivanova, Kanevskaya, and Fedotova (2019) explored the synthesis of hybrid systems containing pharmacophoric fragments, utilizing compounds similar to 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid. This research highlights the potential of such compounds in creating new chemical entities with varied properties (Ivanova et al., 2019).

Antimicrobial and Cytotoxicity Studies : Sridhara et al. (2011) conducted studies on isoxazoline substituted derivatives, synthesized from a compound structurally similar to the one , and observed notable antimicrobial activities (Sridhara et al., 2011).

Exploration of Reaction Pathways : Shablykin, Merzhyievsky, and Shablykina (2017) investigated the interactions involving similar compounds, highlighting the formation of different products under varied conditions, thus contributing to the understanding of reaction mechanisms (Shablykin et al., 2017).

Synthesis and Evaluation of Antibacterial Activity : Kadian, Maste, and Bhat (2012) synthesized analogues involving similar structural components and assessed their antibacterial activities, demonstrating the compound's potential in creating effective antimicrobials (Kadian et al., 2012).

Biological Evaluation and Applications

Biological Activity Screening : Chaitramallu, Kesagodu, and Ranjini (2017) synthesized a series of compounds structurally related to this compound and screened them for biological activities, showing the compound’s utility in bioactive substance development (Chaitramallu et al., 2017).

Development of Synthesis Methods : Tkachuk, Lyubchuk, Tkachuk, and Hordiyenko (2020) developed an effective synthesis method for compounds including this compound, which could be crucial for future pharmaceutical and chemical research (Tkachuk et al., 2020).

Photophysical Properties : Singh and Baruah (2017) studied a compound similar to this compound, focusing on its photophysical properties like fluorescence emissions, indicating its potential in optical applications (Singh & Baruah, 2017).

Synthesis of Antimicrobial Derivatives : Kalekar, Bhat, and Koli (2011) synthesized derivatives using a compound structurally akin to the focus compound and evaluated their antimicrobial activities, thus contributing to the field of medicinal chemistry (Kalekar et al., 2011).

作用機序

Target of Action

The primary target of “3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid” is the enzyme poly (ADP-ribose) polymerase (PARP) . PARP plays a crucial role in the repair of single-strand DNA breaks .

Mode of Action

This compound interacts with its target, PARP, by inhibiting its activity . The inhibition of PARP prevents the repair of single-strand DNA breaks, which can lead to double-strand breaks when the DNA replicates .

Biochemical Pathways

The inhibition of PARP affects the DNA damage response pathway . This accumulation of DNA damage can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .

Result of Action

The result of the action of “this compound” is the induction of cell death in cells with defects in DNA repair pathways . This makes it a potential therapeutic agent for treating cancers with these defects .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

生化学分析

Biochemical Properties

It is known to be an impurity of olaparib, a drug that inhibits the enzyme poly (ADP-ribose) polymerase (PARP). This suggests that 3-((4-Oxo-3,4-dihydrophthalazin-1-YL)methyl)benzoic acid may interact with PARP or other enzymes involved in DNA repair.

Cellular Effects

Given its association with olaparib, it may influence cell function by affecting DNA repair mechanisms. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an impurity of olaparib, it may exert its effects at the molecular level by interacting with biomolecules involved in DNA repair, such as PARP. This could involve binding interactions with these biomolecules, inhibition or activation of enzymes, and changes in gene expression.

Metabolic Pathways

Given its association with olaparib, it may interact with enzymes or cofactors involved in DNA repair pathways.

特性

IUPAC Name |

3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-15-13-7-2-1-6-12(13)14(17-18-15)9-10-4-3-5-11(8-10)16(20)21/h1-8H,9H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEQJTGFMWZFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)

![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]ethyne](/img/structure/B3041870.png)